ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-cyclopropylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-11(6-10-8)7-3-4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPLMIILNGKVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 1 Cyclopropyl 1h Imidazole 4 Carboxylate and Its Analogues
Strategies for Imidazole (B134444) Ring Construction with Carboxylate Functionality
The synthesis of the imidazole-4-carboxylate core is a critical step that has been approached through various innovative methods, including cycloaddition reactions, multicomponent protocols, one-pot procedures, and solid-phase techniques.
Cycloaddition Approaches Involving Ethyl Isocyanoacetate
Cycloaddition reactions utilizing ethyl isocyanoacetate have emerged as a powerful tool for constructing the imidazole ring. This approach often involves the reaction of ethyl isocyanoacetate with various partners to form the heterocyclic system.
A notable example is the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides, which serves as a key step in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov The proposed mechanism for this transformation begins with the activation of ethyl isocyanoacetate under basic conditions to generate an anion. This anion then performs a nucleophilic attack on the C=N double bond of the imidoyl chloride. Subsequent tautomerization and in situ cyclization lead to the formation of the desired imidazole-4-carboxylate ester. nih.gov
Furthermore, dipolar cycloaddition reactions of ethyl isocyanoacetate have been successfully employed. For instance, its reaction with 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines in a base-induced [3+2] annulation process yields substituted imidazo[1,5-a]quinoxaline-3-carboxylates with high regioselectivity. researchgate.netfigshare.com The versatility of ethyl isocyanoacetate is also demonstrated in its reaction with 2-nitrobenzofurans, which, in the presence of an organocatalyst, undergoes a dearomative formal [3+2] cycloaddition to produce tricyclic compounds containing a pyrrole (B145914) ring fused to a benzofuran. nih.gov These examples highlight the utility of ethyl isocyanoacetate as a key building block in forming five-membered heterocyclic rings through various cycloaddition pathways.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazole-4-carboxylates in a single step from three or more starting materials. nih.govresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity and for their alignment with the principles of green chemistry. researchgate.netbeilstein-journals.org
Various MCRs have been developed for the synthesis of substituted imidazoles. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org The proposed mechanism for this reaction involves a sequence of condensation, nucleophilic addition, and intramolecular cyclization, followed by oxidation to form the aromatic imidazole ring. organic-chemistry.org The use of reusable catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs), in multicomponent reactions further enhances the sustainability of these processes. researchgate.net
| Reaction Type | Components | Catalyst/Conditions | Product | Advantages |
| Four-component | 2-Bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, 130°C | 1,2,4-Trisubstituted 1H-imidazoles | Simplicity, high yields, short reaction times. organic-chemistry.org |
| Multicomponent | Isothiocyanate, alkyl bromides, N-methylimidazole, triphenylphosphine | Fe3O4-MNPs, solvent-free, 50°C | Imidazole derivatives | Reusable catalyst, high yields, short reaction times. researchgate.net |
One-Pot Synthetic Procedures
One-pot syntheses, which may or may not be multicomponent reactions, are highly desirable as they reduce the need for intermediate purification steps, thereby saving time, reagents, and minimizing waste. asianpubs.org Several one-pot methods have been reported for the synthesis of imidazole-4-carboxylates and their derivatives.
One such method involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides to produce diversely functionalized imidazole-4-carboxylates. nih.gov This one-pot, multicomponent procedure allows for the modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring. nih.gov Another approach describes a facile and efficient one-pot synthesis of pyrrole-imidazole derivatives through a post-Ugi cascade reaction, which is applicable to a broad scope of functionalized anilines. nih.gov The development of solvent-free, one-pot syntheses of tetrasubstituted imidazoles under microwave irradiation further underscores the move towards more environmentally friendly synthetic methods. researchgate.net
Solid-Phase Synthesis Techniques for Imidazole-4-Carboxylates
Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for high-throughput screening. This technique has been successfully applied to the synthesis of imidazole-4-carboxylates.
A "catch and release" methodology utilizing a novel alkyl N-methyl-N-polystyreneamino-2-isocyanoacrylate has been developed for the synthesis of 1-substituted imidazole-4-carboxylates. researchgate.net This method, performed under microwave irradiation, affords the target compounds in both high yields and purity directly from the solid support. researchgate.net Another example is the parallel synthesis of a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides, which are considered mimics of substituted purines. nih.govgeorgiasouthern.edu This highlights the utility of solid-phase synthesis in medicinal chemistry for the rapid generation of novel compound libraries.
Regioselective Introduction of the Cyclopropyl (B3062369) Moiety
The introduction of the cyclopropyl group at the N-1 position of the imidazole ring is a crucial step in the synthesis of the target compound. Regioselectivity is of paramount importance to ensure the formation of the desired isomer.
Strategies for the regioselective N-alkylation of imidazoles are well-documented. uclouvain.benih.govsemanticscholar.org These methods often involve a three-step, one-pot process that includes the protection of the parent azole, regioselective N-alkylation, and subsequent deprotection. uclouvain.be The choice of protecting group and reaction conditions can direct the alkylation to the desired nitrogen atom. For instance, the use of zeolites as catalysts in the vapor-phase alkylation of 4(5)-methylimidazole with methanol (B129727) has been shown to selectively yield either 1,5-dimethylimidazole or 1,4-dimethylimidazole (B1345669) depending on the type of zeolite used. rsc.org
While direct regioselective N-cyclopropylation of an imidazole-4-carboxylate precursor is the most straightforward approach, alternative strategies involving the formation of the imidazole ring with a pre-attached N-cyclopropyl group are also feasible. The C3-H alkylation of imidazopyridines with donor-acceptor cyclopropanes demonstrates a method for introducing a cyclopropyl-containing substituent onto an existing imidazole-containing ring system, albeit not directly at the nitrogen. nih.gov The synthesis of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole also provides an example of a molecule containing a cyclopropyl group attached to a nitrogen-containing heterocycle. researchgate.net
Development of Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly influencing the development of synthetic routes for pharmaceuticals and fine chemicals. researchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
For the synthesis of imidazole derivatives, several green approaches have been reported. These include the use of lemon juice as a natural, biodegradable, and inexpensive catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com Microwave irradiation and ultrasound promotion are other green techniques that have been employed to accelerate reaction rates, improve yields, and reduce energy consumption in imidazole synthesis. researchgate.net The use of reusable catalysts, such as ZSM-11 zeolite, in solvent-free conditions for the synthesis of 1,2,4,5-tetrasubstituted imidazoles further exemplifies the commitment to sustainable chemistry. nih.gov The development of ionic liquids as green catalysts and solvents also presents a promising avenue for the eco-friendly synthesis of a wide range of valuable imidazoles. tandfonline.com
| Green Chemistry Approach | Catalyst/Condition | Advantages |
| Biocatalysis | Lemon Juice | Inexpensive, biodegradable, non-toxic, easy work-up. jipbs.com |
| Microwave Irradiation | - | Accelerated reaction rates, high yields, energy-saving. researchgate.net |
| Reusable Catalyst | ZSM-11 Zeolite | High catalytic activity, solvent-free, recyclable. nih.gov |
| Green Solvents/Catalysts | Ionic Liquids | Environmentally friendly, potential for recyclability. tandfonline.com |
Computational and Theoretical Investigations of Ethyl 1 Cyclopropyl 1h Imidazole 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate, methods like Density Functional Theory (DFT) and ab initio calculations would be utilized to model its electronic structure. These calculations would provide information on the distribution of electrons within the molecule, which is crucial for determining its stability, reactivity, and aromatic character.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity.
Furthermore, the aromaticity of the imidazole (B134444) ring could be quantified using methods such as the Nucleus-Independent Chemical Shift (NICS) calculations. This would help in understanding the extent of electron delocalization within the ring, which is a key feature of aromatic systems. The molecular electrostatic potential (MEP) surface would also be mapped to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311G(d,p) |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT studies could be employed to explore various potential reactions, such as electrophilic or nucleophilic substitution on the imidazole ring. These studies would involve mapping the potential energy surface of the reaction to identify the transition states and intermediates.
By calculating the activation energies, which is the energy barrier that must be overcome for a reaction to occur, the feasibility and rate of different reaction pathways can be predicted. The geometry of the transition states would also be determined, providing a detailed picture of the atomic rearrangements that occur during the reaction. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.
Table 2: Hypothetical DFT Results for a Reaction Mechanism
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|
| Formation of Intermediate | 15.2 | -5.7 |
| Transition State 1 | 25.8 | N/A |
Note: The data in this table is for illustrative purposes and shows the kind of results a DFT study on a reaction mechanism would yield.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. For this compound, MD simulations would reveal the preferred three-dimensional arrangements (conformations) of the molecule in different environments, such as in a vacuum or in a solvent.
These simulations track the movements of atoms over time, governed by a force field that describes the interatomic interactions. The resulting trajectory can be analyzed to identify the most stable conformations and the energy barriers between them. Understanding the conformational landscape is important as the biological activity of a molecule can be highly dependent on its shape. Key properties such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) would be monitored to assess the stability of the molecule's structure over time.
Table 3: Example of Conformational Analysis from MD Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle (°C-N-C-C) |
|---|---|---|---|
| 1 (Global Minimum) | 0.0 | 65 | 45 |
| 2 | 1.2 | 25 | -135 |
Note: This table provides a hypothetical example of the data that could be obtained from a molecular dynamics simulation and subsequent conformational analysis.
Theoretical Studies on Tautomerism and Proton Transfer within Imidazole Scaffolds
Tautomerism is a common phenomenon in imidazole-containing compounds, where a proton can migrate between the two nitrogen atoms of the imidazole ring. Theoretical studies, primarily using DFT, can be used to investigate the tautomeric equilibrium of this compound. These studies would involve calculating the relative energies of the possible tautomers to determine which form is more stable.
The energy barrier for the proton transfer between the tautomers can also be calculated, providing information about the rate of interconversion. The solvent can have a significant impact on tautomeric equilibrium, so calculations would ideally be performed in both the gas phase and in a solvent to provide a more complete picture. Understanding the tautomeric preferences of the molecule is important as different tautomers can exhibit different chemical and biological properties.
Table 4: Hypothetical Tautomerism Study Results
| Tautomer | Relative Energy (gas phase, kcal/mol) | Relative Energy (in water, kcal/mol) | Proton Transfer Barrier (kcal/mol) |
|---|---|---|---|
| N1-H Tautomer | 0.0 | 0.0 | N/A |
Note: The data presented here is illustrative of the results that would be obtained from a theoretical study on tautomerism.
In Silico Modeling for Ligand-Target Interactions
In silico modeling, particularly molecular docking, is a computational technique used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme. This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action.
For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. This would involve generating a three-dimensional model of the ligand and docking it into the active site of the target protein. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. These studies can help to identify potential biological targets for the molecule and to guide the design of more potent analogs.
Table 5: Illustrative Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |
Note: This table provides a hypothetical example of the kind of data that would be generated from in silico molecular docking studies.
Biochemical and Molecular Interaction Studies of Ethyl 1 Cyclopropyl 1h Imidazole 4 Carboxylate Derivatives
Evaluation of Molecular Target Engagement in In Vitro Biological Systems
The engagement of small molecules with their molecular targets is a critical step in drug discovery. For derivatives of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate, this has been primarily explored through enzyme inhibition assays and receptor binding profiling.
Enzyme Inhibition Assays and Mechanistic Characterization
Derivatives of imidazole-4-carboxylate have been investigated as inhibitors of various enzymes, particularly kinases, which play crucial roles in cellular signaling pathways.
One area of focus has been the inhibition of transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. A series of 2,4-1H-imidazole carboxamides were identified as potent and selective inhibitors of TAK1. nih.gov These compounds demonstrated significant biochemical potency, and X-ray crystallography revealed a distinct binding mode compared to other TAK1 inhibitors. nih.gov
Another important target is the c-Jun N-terminal kinase (JNK) family, which is implicated in neurodegenerative diseases. nih.gov Researchers have designed and synthesized 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives as selective inhibitors of JNK3. One derivative, (R)-1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide, exhibited a high inhibitory activity with an IC50 value of 2.69 nM. nih.gov Kinase profiling of this compound showed high selectivity for JNK3. nih.gov
Furthermore, imidazole (B134444) derivatives have been explored as inhibitors of other kinases, such as Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in many cancers. nih.gov The compound 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) was identified as a specific inhibitor of PKC-ι. nih.gov Additionally, novel 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP)-1, an important target in cancer therapy. nih.gov
Table 1: Enzyme Inhibition by Imidazole Derivatives
| Compound Class | Target Enzyme | IC50 Value |
|---|---|---|
| 2,4-1H-imidazole carboxamides | TAK1 | Varies by derivative |
| 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivative | JNK3 | 2.69 nM |
| 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) | PKC-ι | Not specified |
Note: The data presented is for derivatives and not for this compound itself.
Receptor Binding Profiling and Ligand-Receptor Interaction Studies
The interaction of imidazole derivatives with G protein-coupled receptors (GPCRs) has also been an area of research. Bicyclic imidazole-4-one derivatives have been identified as a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. rsc.org These compounds represent potential lead structures for exploring the physiological roles of these receptors. rsc.org
While direct receptor binding data for this compound is not available, the study of related imidazole structures suggests that this chemical class can be tailored to interact with specific GPCRs. The tetrahydrocarbazole derivatives, for instance, have been identified as a class of "privileged structures" for GPCRs, indicating that certain molecular scaffolds have a high affinity for this receptor family. google.com
Investigation of Antimicrobial Activities in In Vitro Models
The imidazole ring is a core component of many antimicrobial agents. Consequently, derivatives of this compound have been investigated for their potential antibacterial and antiviral activities.
Antibacterial Activity Assessments
Numerous studies have demonstrated the antibacterial potential of imidazole derivatives against a range of Gram-positive and Gram-negative bacteria. mdpi.comclinmedkaz.org For instance, quinolone/imidazole hybrids have shown good antibacterial activity. nih.gov One such hybrid, 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was particularly effective against P. aeruginosa with a minimum inhibitory concentration (MIC) value of 460 nM. nih.gov
Another study on 5-nitroimidazole/1,3,4-oxadiazole hybrids revealed significant antibacterial activities against E. coli, with MIC values ranging from 4.9 to 17 µM for the most potent compounds. nih.gov Amide derivatives containing a cyclopropane (B1198618) ring have also been synthesized and evaluated for their antibacterial and antifungal activities. mdpi.com
Table 2: Antibacterial Activity of Imidazole and Cyclopropane Derivatives
| Compound Class | Bacterial Strain | MIC Value |
|---|---|---|
| Quinolone/imidazole hybrid | P. aeruginosa | 460 nM |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids | E. coli | 4.9–17 µM |
| Metronidazole/1,2,3-triazole conjugate | E. coli | 8 nM |
Note: The data presented is for derivatives and not for this compound itself.
Antiviral Activity Evaluations
Imidazole derivatives have also been explored for their antiviral properties. nih.gov A high-throughput screening program identified 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid as a selective inhibitor of the interaction between LEDGF/p75 and HIV-1 integrase, with an IC50 value of 6 ± 4 μM. nih.gov This compound was shown to inhibit the replication of HIV-1. nih.gov
Furthermore, a series of imidazole thioacetanilide (B1681303) derivatives were synthesized and screened for their anti-HIV activity. Two compounds from this series demonstrated potent inhibition of HIV-1 with EC50 values of 0.18 μM and 0.20 μM, respectively. nih.gov In the context of the hepatitis C virus (HCV), novel 1H-1,2,4-triazole and imidazole l-ascorbic acid derivatives were synthesized and evaluated. One of the imidazole derivatives emerged as a promising agent against HCV replication, with an EC50 value of 36.6 μg/mL. nih.gov
Table 3: Antiviral Activity of Imidazole Derivatives
| Compound/Derivative | Virus | EC50/IC50 Value |
|---|---|---|
| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | HIV-1 | 6 ± 4 μM (IC50) |
| Imidazole thioacetanilide derivative 1 | HIV-1 | 0.18 μM (EC50) |
| Imidazole thioacetanilide derivative 2 | HIV-1 | 0.20 μM (EC50) |
Note: The data presented is for derivatives and not for this compound itself.
Elucidation of Molecular Mechanisms Underlying Growth Inhibition
The antimicrobial mechanisms of imidazole derivatives are multifaceted. In bacteria, these compounds are known to interfere with critical cellular processes such as DNA replication, cell wall synthesis, and the integrity of the cell membrane. mdpi.comnano-ntp.com For antifungal imidazole derivatives, a primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nano-ntp.com Disruption of ergosterol synthesis compromises the structural integrity of the fungal cell membrane, leading to cell death. nano-ntp.com
The nitroimidazole class of compounds, which are structurally related, act as prodrugs that are activated under anaerobic conditions. The nitro group is reduced to a short-lived nitro radical anion, which can damage DNA and other macromolecules, leading to cell death. nih.gov This mechanism is particularly effective against anaerobic bacteria and certain protozoa.
Applications as Molecular Probes in Biochemical Pathways
The true power of this compound derivatives lies in their adaptability for use as molecular probes. Their inherent biological activity, often as potent enzyme inhibitors or receptor antagonists, makes them ideal candidates for conversion into tools that can visualize, quantify, and isolate their biological targets. This is typically achieved by appending a reporter group, such as a fluorescent dye, a radioactive isotope, or a reactive moiety for covalent labeling, to the core imidazole structure.
Probing Kinase Pathways
A significant area of application for these derivatives is in the study of protein kinases, enzymes that play a central role in signal transduction. For example, derivatives of 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide, which share the cyclopropyl-imidazole motif, have been identified as potent inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a key player in neuronal apoptosis and neurodegenerative diseases. science.gov
By incorporating a fluorescent tag onto such an inhibitor, researchers can create a probe to visualize the subcellular localization of active JNK3. This allows for real-time monitoring of kinase activity in response to various stimuli, providing insights into the dynamics of stress-induced signaling pathways. nih.govbiorxiv.org Furthermore, these fluorescently-labeled inhibitors can be used in high-throughput screening assays to identify new modulators of the JNK pathway.
Another powerful technique is the development of activity-based probes (ABPs). These probes typically feature a reactive "warhead" that forms a covalent bond with the active site of the target enzyme. An ABP derived from an this compound scaffold could be used to specifically label and identify active JNK isoforms in complex biological samples, a technique known as activity-based protein profiling (ABPP). nih.govnih.gov This approach provides a direct measure of enzyme function, which is often more informative than simply measuring protein abundance.
| Probe Type | Target | Reporter/Tag | Application | Research Findings |
| Fluorescent Probe | JNK3 | Fluorescent Dye | Cellular Imaging of Kinase Activity | Visualization of JNK3 localization and activation in response to cellular stress. |
| Activity-Based Probe (ABP) | JNK Isoforms | Reactive Warhead & Reporter Tag | Activity-Based Protein Profiling (ABPP) | Identification and quantification of active JNK isoforms in different cellular contexts. |
| Affinity Probe | JNK3 | Biotin | Protein Pull-down and Target Identification | Isolation of JNK3 and its interacting proteins to elucidate signaling complexes. |
Investigating G-Protein Coupled Receptor (GPCR) Signaling
Derivatives of this compound have also shown promise as antagonists for the EP4 receptor, a GPCR involved in inflammation, pain, and cancer. nih.govresearchgate.net The development of molecular probes based on these antagonists is crucial for understanding the role of the EP4 receptor in these pathological processes.
Radiolabeling of a potent EP4 antagonist, for instance by incorporating a positron-emitting isotope like fluorine-18, enables the use of Positron Emission Tomography (PET) imaging. science.gov This non-invasive technique allows for the visualization and quantification of EP4 receptor expression in living organisms, which can be invaluable for cancer diagnosis and for monitoring the efficacy of therapeutic interventions targeting this receptor.
Furthermore, fluorescently labeled EP4 antagonists can be employed in a variety of in vitro and cellular assays. These probes can be used to study receptor trafficking, internalization, and downstream signaling events. By monitoring the fluorescence signal, researchers can gain a deeper understanding of how the EP4 receptor is regulated and how it contributes to cellular responses.
| Probe Type | Target | Reporter/Tag | Application | Research Findings |
| Radiolabeled Probe | EP4 Receptor | Positron-Emitting Isotope (e.g., 18F) | Positron Emission Tomography (PET) Imaging | In vivo visualization and quantification of EP4 receptor expression in tumors. |
| Fluorescent Probe | EP4 Receptor | Fluorescent Dye | Cellular Assays and Receptor Trafficking Studies | Monitoring of EP4 receptor internalization and signaling in response to agonists and antagonists. |
| Photoaffinity Probe | EP4 Receptor | Photoreactive Group & Reporter Tag | Target Identification and Binding Site Mapping | Covalent labeling of the EP4 receptor to identify its binding pocket and interacting partners. |
Applications As Synthetic Intermediates and Chemical Building Blocks
Precursor in the Synthesis of Complex Heterocyclic Systems
The chemical reactivity of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate allows it to be a key starting material in the synthesis of a variety of intricate heterocyclic systems. The imidazole (B134444) ring itself is a common motif in pharmacologically active compounds, and the presence of the cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability to the final products. The ester functional group provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby opening up diverse synthetic pathways.
For instance, the nitrogen atoms of the imidazole ring can undergo alkylation or acylation, while the ester can be transformed to introduce new functionalities. These transformations are instrumental in the construction of fused heterocyclic systems or molecules with multiple pharmacophores. Research in this area often focuses on leveraging the inherent reactivity of the imidazole core to build compounds with potential therapeutic applications.
Scaffold for Combinatorial Chemistry and Chemical Library Synthesis
In the realm of drug discovery and materials science, the generation of chemical libraries containing a multitude of diverse compounds is a crucial step. This compound serves as an excellent scaffold for such endeavors. A scaffold is a core molecular structure to which various substituents can be attached. The defined points of functionalization on this molecule—the imidazole nitrogens and the carboxylate group—allow for the systematic and parallel synthesis of a large number of derivatives.
By reacting the core scaffold with a diverse set of building blocks, chemists can rapidly generate a library of related compounds. For example, a set of various amines can be used to create a library of amides from the parent ester, or a range of alkyl halides can be used to diversify the substitution on the imidazole ring. This combinatorial approach is highly efficient for exploring the structure-activity relationships of new chemical entities, accelerating the discovery of novel drug candidates or materials with desired properties.
Role in the Development of Functional Materials (General applicability of imidazole frameworks)
While specific research on this compound in materials science may be nascent, the broader class of imidazole-based compounds is of significant interest in the development of functional materials. The imidazole framework is known for its ability to coordinate with metal ions, making it a key component in the formation of metal-organic frameworks (MOFs). These materials are characterized by their high porosity and surface area, lending them to applications in gas storage, separation, and catalysis.
The nitrogen atoms in the imidazole ring can act as ligands, binding to metal centers to create extended, crystalline structures. The properties of these materials can be tuned by modifying the organic linker—in this hypothetical case, a derivative of this compound could be envisioned. The incorporation of the cyclopropyl group could influence the packing and porosity of the resulting framework, potentially leading to materials with novel properties. The general versatility of the imidazole core suggests that its derivatives, including the subject of this article, hold potential for the rational design of new functional materials.
Future Research Directions and Emerging Paradigms
Development of Chemo- and Regioselective Synthesis Strategies
A foundational challenge and opportunity lie in the development of novel synthetic methodologies for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate. Future research should prioritize the establishment of chemo- and regioselective strategies that allow for precise control over the substitution pattern of the imidazole (B134444) core. Drawing inspiration from the synthesis of other substituted imidazoles, several avenues warrant exploration. rsc.org
One promising approach involves the adaptation of multi-component reactions, which have proven effective for the synthesis of other imidazole derivatives. nih.gov Investigating one-pot syntheses could also lead to more efficient and environmentally benign routes to the target molecule. nih.gov Furthermore, the development of catalytic systems, potentially employing transition metals, could offer enhanced control over regioselectivity, a crucial aspect when constructing substituted imidazoles. rsc.org
Future synthetic research could focus on the following:
Exploration of Novel Cyclization Reactions: Devising new cyclization strategies to form the 1-cyclopropyl-1H-imidazole ring system with the carboxylate group at the 4-position.
Post-Functionalization Strategies: Developing methods for the selective functionalization of the imidazole ring of this compound to generate a library of derivatives for further study.
Asymmetric Synthesis: Investigating stereoselective methods for the introduction of chiral centers, should the research direction expand to include more complex derivatives.
A summary of potential synthetic approaches is presented in the table below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multi-component Reactions | High efficiency, atom economy | Optimization of reaction conditions for regioselectivity |
| One-pot Synthesis | Reduced workup, time and resource efficient | Catalyst development and substrate scope exploration |
| Catalytic Methods | High selectivity, mild reaction conditions | Exploration of various metal catalysts and ligands |
Advanced Methodologies for Spectroscopic and Crystallographic Analysis
A thorough understanding of the structural and electronic properties of this compound is paramount. Future research should employ a suite of advanced spectroscopic and crystallographic techniques to elucidate these features. While standard techniques like NMR and IR spectroscopy will be fundamental, more sophisticated methods can provide deeper insights.
For instance, two-dimensional NMR techniques will be crucial for unambiguous assignment of proton and carbon signals, especially for more complex derivatives. In the solid state, single-crystal X-ray diffraction will be indispensable for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov This data is vital for understanding the molecule's packing in the solid state and for validating computational models.
Emerging research directions in this area include:
Solid-State NMR Spectroscopy: To probe the structure and dynamics of the compound in the solid state, providing complementary information to X-ray crystallography.
Advanced Mass Spectrometry Techniques: To study fragmentation patterns and gain insights into the molecule's stability and reactivity.
Vibrational Spectroscopy with Computational Support: Combining experimental IR and Raman spectra with theoretical calculations to gain a detailed understanding of the vibrational modes. researchgate.netmdpi.com
Integrated Computational and Experimental Approaches for Mechanistic Elucidation
The interplay between computational modeling and experimental work will be a powerful paradigm for elucidating the reaction mechanisms involving this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state geometries, and activation energies for its synthesis and subsequent reactions. nih.gov These theoretical predictions can then be validated through carefully designed experiments, such as kinetic studies and isotopic labeling.
An integrated approach can be particularly valuable for:
Understanding Regioselectivity in Synthesis: Computational modeling can help rationalize the observed regioselectivity in synthetic reactions and guide the design of more selective catalysts or reaction conditions. acs.org
Predicting Reactivity: Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack on the molecule, guiding the exploration of its chemical transformations.
Interpreting Spectroscopic Data: DFT calculations can be used to simulate NMR, IR, and UV-Vis spectra, aiding in the interpretation of experimental data. acs.org
The synergy between computational and experimental methods will accelerate the understanding of the fundamental chemical properties of this molecule.
Exploration of Novel Reactivity Profiles and Catalytic Applications
The unique combination of a cyclopropyl (B3062369) group, an imidazole ring, and an ester functionality suggests that this compound may exhibit novel reactivity and find applications in catalysis. The imidazole moiety is known to act as a ligand for transition metals and as a component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. researchgate.net
Future research should investigate:
Coordination Chemistry: The synthesis and characterization of metal complexes featuring this compound as a ligand. These complexes could have interesting catalytic or material properties.
N-Heterocyclic Carbene (NHC) Catalysis: The generation of an NHC from the imidazole ring and its application in organocatalysis. The cyclopropyl group may impart unique steric and electronic properties to the resulting NHC.
Reactions of the Cyclopropyl Group: The cyclopropyl ring is a strained system that can undergo ring-opening reactions under certain conditions, offering a pathway to novel molecular scaffolds.
The potential catalytic applications are summarized below:
| Catalytic Application | Rationale | Research Direction |
| Transition Metal Catalysis | Imidazole as a ligand | Synthesis and catalytic testing of metal complexes |
| Organocatalysis | Imidazole as an NHC precursor | Generation and application of the corresponding NHC |
| Ring-Opening Reactions | Strained cyclopropyl ring | Investigation of reactions that lead to novel structures |
Identification of Undiscovered Biochemical Targets and Pathways (Non-Clinical)
The imidazole scaffold is a common feature in many biologically active molecules and approved drugs, exhibiting a wide range of activities including anticancer, antibacterial, and antifungal properties. nih.govjchemrev.comresearchgate.net The presence of the cyclopropyl group can also influence biological activity. Therefore, a significant future research direction is the exploration of the non-clinical biochemical targets and pathways of this compound and its derivatives.
Initial in vitro screening against a diverse panel of enzymes and receptors could reveal potential biological activities. researchgate.net For example, given the prevalence of imidazoles in metalloenzyme active sites, investigating its interaction with such enzymes could be a fruitful avenue. Furthermore, its potential as an inhibitor of protein-protein interactions or as a modulator of signaling pathways could be explored.
Key areas for non-clinical biochemical investigation include:
Enzyme Inhibition Assays: Screening against various classes of enzymes, such as kinases, proteases, and phosphatases.
Receptor Binding Assays: Investigating the affinity of the compound for different types of cellular receptors.
Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, migration, and apoptosis, in non-clinical models. researchgate.net
This exploratory research could uncover novel biochemical roles for this class of compounds, paving the way for future therapeutic development.
Q & A
Q. What statistical methods are appropriate for analyzing discrepancies in biological activity data across different research groups?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to identify confounding variables (e.g., assay conditions).
- Meta-Analysis : Pool data from multiple studies using random-effects models to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
